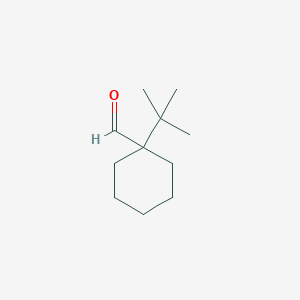
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is a chemical compound with a unique structure that includes an oxirane ring and a trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 2,2,2-trichloroethanol with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures consistent product quality and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include diols, substituted oxiranes, and various reduced derivatives of the trichloroethyl group .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to enzyme inhibition or modification of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Similar structure but lacks the trichloroethyl group.
Oxirane, 3-ethyl-2,2-dimethyl-: Contains an ethyl group instead of a trichloroethyl group.
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other oxiranes. This makes it valuable for specific applications where such reactivity is desired .
Eigenschaften
CAS-Nummer |
65948-62-1 |
|---|---|
Molekularformel |
C6H9Cl3O |
Molekulargewicht |
203.5 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C6H9Cl3O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
UOGGPKAJJBQFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)CC(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
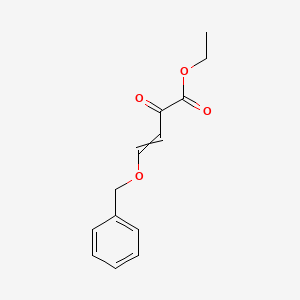
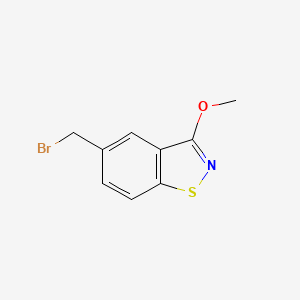
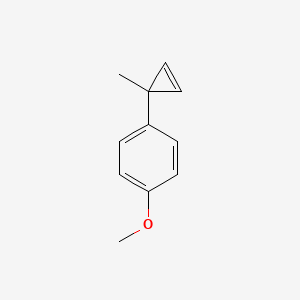
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)



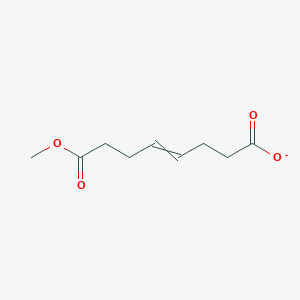
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
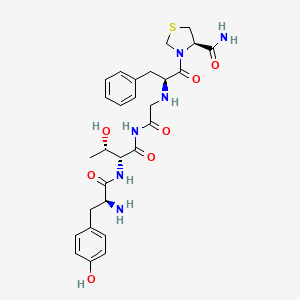
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

